molecular formula C12H22N2O4 B1384790 (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate CAS No. 1161742-89-7

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Cat. No.: B1384790
CAS No.: 1161742-89-7
M. Wt: 258.31 g/mol
InChI Key: AIZZFYPYPULRFL-DTWKUNHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of Boc-protected amines often involves the use of continuous flow reactors to enhance efficiency and yield. The process may include the use of heterogeneous catalysts to facilitate the reaction and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted side reactions, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZFYPYPULRFL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate
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